molecular formula C4H2F3N3O2 B13721321 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime

Katalognummer: B13721321
Molekulargewicht: 181.07 g/mol
InChI-Schlüssel: PRQQWJZYBXYZHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime is a heterocyclic compound characterized by its unique structure, which includes a trifluoromethyl group and an oxime functional group. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with trifluoromethyl ketones, followed by oxidation and oximation steps . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the cyclization and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but lacks the oxime functionality.

    4,5-Dihydro-1H-pyrazole: Similar core structure but without the trifluoromethyl and oxime groups.

    3,5-Dichloro-4-(1,1,2,2-tetrafluoroethyl)pyrazole: Contains different substituents on the pyrazole ring.

Uniqueness

4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione-4-oxime is unique due to its combination of the trifluoromethyl group and oxime functionality, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

Eigenschaften

Molekularformel

C4H2F3N3O2

Molekulargewicht

181.07 g/mol

IUPAC-Name

4-nitroso-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1(10-12)3(11)9-8-2/h(H2,8,9,11)

InChI-Schlüssel

PRQQWJZYBXYZHY-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(NNC1=O)C(F)(F)F)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.